molecular formula C14H18N4S B11848368 Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- CAS No. 88324-39-4

Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-

Cat. No.: B11848368
CAS No.: 88324-39-4
M. Wt: 274.39 g/mol
InChI Key: HEMLPVJIOAYTPW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide is a complex organic compound featuring a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide typically involves the reaction of quinoline derivatives with hydrazinecarbothioamide under specific conditions. One common method includes the use of phenylhydrazine and 2-chloroquinoline in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a quinoline structure.

    Chloroquine: Another antimalarial agent with a similar quinoline core.

    Camptothecin: A quinoline alkaloid used in cancer therapy.

Uniqueness

N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide is unique due to its specific hydrazinecarbothioamide group, which imparts distinct chemical properties and biological activities compared to other quinoline derivatives .

Properties

CAS No.

88324-39-4

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

1,1-dimethyl-3-(1-quinolin-2-ylethylamino)thiourea

InChI

InChI=1S/C14H18N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-10,16H,1-3H3,(H,17,19)

InChI Key

HEMLPVJIOAYTPW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N(C)C

Origin of Product

United States

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